Myeloperoxidase (MPO) Enzyme Inhibition Activity
This compound demonstrates measurable inhibition of myeloperoxidase (MPO) chlorination activity. In biochemical assays using recombinant human MPO, the compound exhibits an IC50 of 1.40 nM [1]. In assays using MPO of unknown origin, a closely related data point reports an IC50 of 1 nM [1]. Notably, the compound shows a substantial drop in potency in cellular assays, with an IC50 of 42 µM (42,000 nM) in PMA-induced MPO activity in human neutrophils [1]. This >30,000-fold shift from biochemical to cellular potency is a critical performance characteristic that must be considered in experimental design. Comparative data for closest analogs (e.g., 5-chloro-2-(2-chlorophenoxy)aniline or 4-(2-chloro-5-methylphenoxy)aniline) under identical assay conditions are not publicly available; the observed IC50 values represent standalone quantitative benchmarks for this specific compound.
| Evidence Dimension | Myeloperoxidase (MPO) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 1.40 nM (recombinant human MPO); IC50 = 1 nM (MPO, unknown origin); IC50 = 42 µM (cellular assay in human neutrophils) |
| Comparator Or Baseline | No direct comparator data available under identical assay conditions |
| Quantified Difference | Not applicable (standalone data point) |
| Conditions | Recombinant human MPO assay incubated 10 min with 120 mM NaCl, aminophenyl fluorescein detection; MPO (unknown origin) assay incubated 10 min followed by NaCl addition, aminophenyl fluorescein detection; PMA-induced MPO in human neutrophils incubated 3 min, luminometry |
Why This Matters
Provides a quantifiable benchmark of enzyme inhibition potency that serves as a reference point for experimental planning, particularly relevant for researchers investigating MPO-mediated inflammatory pathways or evaluating this compound as a chemical probe or lead scaffold.
- [1] BindingDB. (n.d.). BDBM50554035 (CHEMBL4790231) Activity Data for Myeloperoxidase Inhibition. View Source
